1H-Imidazo[4,5-f][1,4]oxazepine is a polycyclic heterocyclic compound that combines the imidazole and oxazepine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structure consists of a seven-membered oxazepine ring fused with an imidazole moiety, which contributes to its unique chemical properties.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is often studied for its synthetic routes and biological activities. The structural formula can be represented as C₈H₅N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1H-Imidazo[4,5-f][1,4]oxazepine has been explored through various methods. One notable approach involves the van Leusen three-component reaction, which allows for the formation of fused bicyclic imidazole rings. This method typically employs a combination of aldehydes, amines, and isocyanides under mild conditions to yield the desired heterocycles .
Another method involves the transformation of 3-(2-oxopropyl)-2(3H)-benzoxazolones into 1-(2-hydroxyphenyl)-4-methyl-1,3-dihydro-2H-imidazol-2-ones, followed by acylation in polyphosphoric acid to form the oxazepine ring . This multi-step synthesis highlights the versatility of starting materials and conditions used to construct complex heterocycles.
The molecular structure of 1H-Imidazo[4,5-f][1,4]oxazepine features a twist-chair conformation for the seven-membered oxazepine ring. The bond angles and lengths are critical for understanding its reactivity and interactions. Key structural data include:
1H-Imidazo[4,5-f][1,4]oxazepine participates in various chemical reactions typical for heterocycles. These include:
Such reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for 1H-Imidazo[4,5-f][1,4]oxazepine largely relates to its interactions with biological targets. Preliminary studies suggest that it may exhibit antiproliferative, anti-inflammatory, and antimicrobial activities. The exact pathways are still under investigation but may involve modulation of enzyme activity or receptor interactions that influence cellular signaling pathways .
The physical properties of 1H-Imidazo[4,5-f][1,4]oxazepine include:
Chemical properties such as stability under different pH levels, thermal stability, and reactivity with common reagents are essential for understanding its behavior in synthetic processes.
1H-Imidazo[4,5-f][1,4]oxazepine has potential applications in medicinal chemistry due to its biological activities. Specific areas of interest include:
Research continues into optimizing its synthesis and exploring further applications in various fields of chemistry and pharmacology.
1H-Imidazo[4,5-f][1,4]oxazepine represents a structurally intricate heterocyclic system characterized by the fusion of an imidazole ring with a seven-membered 1,4-oxazepine moiety. This compound (CAS: 851851-73-5) has the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol [9]. Its SMILES notation (c1[nH]c2c(n1)OC=CN=C2) underscores the presence of bridgehead nitrogen atoms and an oxygen atom within the diazepine ring, creating a unique electron-rich environment conducive to diverse molecular interactions [9]. As a fused bicyclic scaffold, it combines the metabolic stability of imidazole with the conformational flexibility of oxazepine, positioning it as a privileged structure in rational drug design. This system exemplifies contemporary trends in heterocyclic chemistry, where hybrid architectures are engineered to optimize pharmacodynamic and pharmacokinetic properties.
Fused imidazo-oxazepine systems have garnered significant attention in medicinal chemistry due to their multifaceted bioactivity profiles and capacity for targeted molecular recognition. These hybrid scaffolds exploit synergistic pharmacological properties: the imidazole ring contributes to hydrogen bonding and coordination metal interactions, while the oxazepine moiety offers torsional flexibility that enhances binding adaptability to biological targets.
Table 1: Therapeutic Applications of Imidazo-Oxazepine Hybrids
Biological Target | Therapeutic Area | Key Compound Example | Activity Metrics |
---|---|---|---|
PI3Kα Kinase | Anticancer Therapeutics | Compound 25 (Dihydrobenzo-imidazooxazepine) [2] | IC₅₀ = 0.016 μM (30-fold > LY294002) |
p38 MAP Kinase | Anti-inflammatory Agents | 1,4,5-Trisubstituted Imidazole [4] | Potent binding affinity |
Viral Proteases/Replication | Antiviral Agents | Benzimidazole-Oxadiazole Hybrids [6] | Broad-spectrum inhibition |
Neddylating Enzymes (NAE) | Targeted Protein Modulation | Benzimidazole Derivative [5] | IC₅₀ = 5.51 ± 0.33 μM |
The therapeutic significance of this chemotype is exemplified by derivatives such as 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine, which functions as a potent and selective PI3Kα inhibitor. Compound 25 from this series demonstrated remarkable inhibitory activity (0.016 μM against PI3Kα), surpassing first-generation inhibitors like LY294002 by approximately 30-fold [2]. This potency arises from precise interactions with the ATP-binding cleft, where the imidazo-oxazepine core facilitates hydrogen bonding with key residues (e.g., Val851 and Lys802 in PI3Kα) while maintaining metabolic resilience.
Molecular hybridization strategies further leverage this scaffold’s versatility. For instance, benzimidazole-oxadiazole hybrids exhibit enhanced pharmacokinetic properties, including improved oral bioavailability and tissue penetration, enabling multitarget engagement against infectious diseases and cancer [6]. Similarly, structural modifications at the N1, C2, and C5 positions of the imidazole ring modulate electron density and steric bulk, fine-tuning affinity for enzymes like thymidylate synthase or kinases such as ITK and Lck [3] [5]. The scaffold’s protonation equilibria (pKa ~5.6–12.8) further enhance its adaptability across physiological pH gradients, a feature critical for CNS penetration or lysosomal targeting [3].
The development of oxazepine-benzimidazole hybrids reflects iterative advances in synthetic methodology and target-driven design. The historical trajectory can be categorized into three phases:
Table 2: Evolution of Oxazepine-Benzimidazole Hybrid Scaffolds
Time Period | Key Developments | Synthetic Advancements | Influential Compounds |
---|---|---|---|
Pre-2000 | Discovery of foundational heterocycles | TosMIC-based cyclizations [4]; Acid-catalyzed benzimidazole condensations | Omeprazole, Astemizole [3] |
2000–2015 | Rational hybridization strategies | Van Leusen/enyne metathesis cascades [4]; Sonogashira-coupled intermediates | PI3Kα inhibitors (e.g., Compound 25) [2] |
2015–Present | Stereoselective and domino syntheses | Base-mediated 7-exo-dig cyclizations [7]; Metal-free domino protocols [8] | RORγ inverse agonists [8] |
Early Developments (Pre-2000): The foundational chemistry emerged with the isolation and synthesis of benzimidazole-based drugs like Omeprazole (antiulcer) and Astemizole (antihistaminic), which demonstrated the pharmacophore’s viability [3]. Concurrently, oxazepines gained prominence through compounds such as diazepam, though early derivatives faced metabolic instability. Synthetic routes relied on classical condensations (e.g., o-phenylenediamine with aldehydes) or TosMIC-mediated imidazole formations, which offered limited regiocontrol for fused systems [4].
Hybridization Era (2000–2015): This phase prioritized covalent fusion of benzimidazole with oxazepine. Breakthroughs included van Leusen’s [3+2] cycloadditions using TosMIC reagents, enabling efficient imidazole ring construction on preformed oxazepine intermediates [4]. The discovery of PI3Kα inhibitors like Compound 25 marked a therapeutic milestone, where the benzo-imidazooxazepine core demonstrated unprecedented kinase selectivity [2]. Parallel innovations featured tandem syntheses, such as ring-closing metathesis (RCM) of imidazole-propargyl ethers and intramolecular enyne metatheses, which provided access to conformationally constrained analogs [4] [7].
Contemporary Innovations (2015–Present): Recent efforts focus on atom-economical, stereoselective syntheses. Base-mediated 7-exo-dig hydroaminations (e.g., NaH/DMF at ambient conditions) afford imidazo[4,5-f][1,4]oxazepines with precise exo/endo stereochemistry [7]. Metal-free domino sequences—particularly cascade propargyl transfers followed by 7-exo-dig cyclizations—address earlier limitations in regioselectivity [7] [8]. Patents now dominate the landscape (e.g., US 20150329527A1 for pyrazole-benzimidazole conjugates), reflecting industrial investment in these hybrids as kinase inhibitors or CNS modulators [3].
Seven-membered N-heterocyclic rings, particularly 1,4-oxazepines, confer distinct advantages in bioactive molecule design due to their unique biophysical and conformational properties.
Table 3: Comparative Bioactivity of Heterocyclic Ring Systems
Property | Five/Six-Membered Rings | Seven-Membered Rings (Oxazepines) | Impact on Bioactivity |
---|---|---|---|
Conformational Flexibility | Rigid planar structures | Pseudochair conformations [8] | Adaptability to diverse protein topographies |
Hydrogen Bonding Capacity | Moderate | High (O/N acceptor-donor pairs) | Enhanced target affinity and selectivity |
Metabolic Stability | Variable | Improved oxidative resistance [8] | Extended plasma half-life |
Membrane Permeability | Low for polar systems | Balanced logP/logD profiles | Superior CNS penetration and oral bioavailability |
The oxazepine ring’s conformational plasticity allows it to adopt pseudochair or boat configurations, enabling adaptive binding to topologically complex enzyme pockets. For example, in PI3Kα inhibitors, the seven-membered ring adopts a bent orientation that positions substituents into hydrophobic subpockets inaccessible to planar scaffolds [2] [8]. This flexibility is quantified by lower ring strain energies (~5–7 kcal/mol) compared to smaller heterocycles, reducing entropic penalties upon target binding.
Electronically, the presence of both nitrogen and oxygen atoms within the ring creates complementary hydrogen-bonding motifs. The oxygen serves as a hydrogen-bond acceptor, while the NH group (in reduced azepines) or imine nitrogen acts as a donor. This bipartite functionality is critical for engaging conserved residues in kinases (e.g., hinge-region interactions in PI3Kα) or GPCRs [7] [8].
Pharmacokinetically, seven-membered heterocycles exhibit superior metabolic resilience relative to five-membered analogs. The reduced ring strain diminishes susceptibility to cytochrome P450-mediated oxidation, while the oxygen atom mitigates excessive lipophilicity. Compounds like imidazo-fused oxazepines typically display logD values between 1.5–3.5, optimizing membrane permeability without compromising solubility—a key factor in their emergence as orally bioavailable agents (e.g., RORγ inverse agonists with >60% oral bioavailability) [8].
Comprehensive Compound Listing
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0